4-(difluoromethoxy)-1H-pyrazole
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Overview
Description
4-(Difluoromethoxy)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-1H-pyrazole typically involves the reaction of pyrazole with difluoromethylating agents. One common method includes the use of difluoromethyl ether as a reagent under controlled conditions to introduce the difluoromethoxy group onto the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(Difluoromethoxy)-1H-pyrazole has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(Difluoromethoxy)-1H-pyrazole can be compared with other similar compounds, such as:
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group and exhibit similar chemical behaviors.
Trifluoromethylated Compounds: While these compounds contain a trifluoromethyl group instead of a difluoromethoxy group, they are often used in similar applications due to their fluorinated nature.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other fluorinated compounds.
Properties
CAS No. |
2306173-79-3 |
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Molecular Formula |
C4H4F2N2O |
Molecular Weight |
134.08 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-7-8-2-3/h1-2,4H,(H,7,8) |
InChI Key |
IVNXAHIKUSLXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)OC(F)F |
Purity |
95 |
Origin of Product |
United States |
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